

A Comparative Guide: URB602 versus FAAH Inhibitors like URB597

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Urb602

Cat. No.: B1682065

[Get Quote](#)

In the landscape of endocannabinoid system modulation, two prominent strategies involve the inhibition of the key hydrolytic enzymes responsible for the degradation of the primary endocannabinoids, 2-arachidonoylglycerol (2-AG) and anandamide (AEA). This guide provides a detailed comparison of **URB602**, a monoacylglycerol lipase (MGL) inhibitor that elevates 2-AG levels, and URB597, a fatty acid amide hydrolase (FAAH) inhibitor that increases AEA levels. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Mechanism of Action and Primary Targets

The endocannabinoid system is a crucial neuromodulatory system that regulates a wide array of physiological processes. The signaling actions of the endocannabinoids, primarily AEA and 2-AG, are terminated by enzymatic hydrolysis.^{[1][2]}

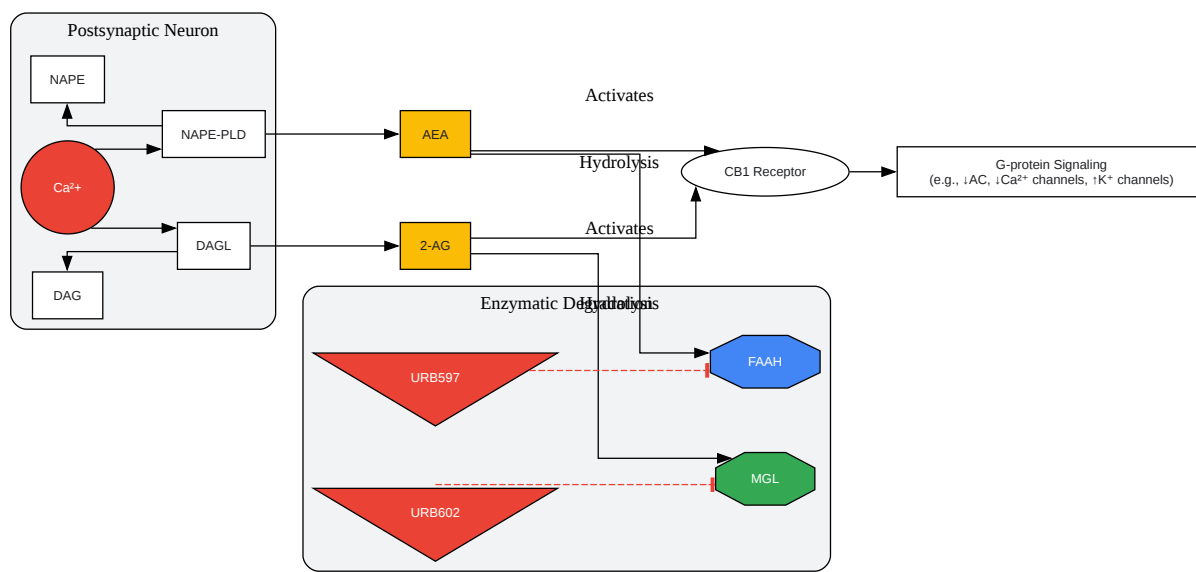
- URB597 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH).^{[3][4]} FAAH is the primary enzyme responsible for the degradation of anandamide (AEA).^[5] By inhibiting FAAH, URB597 leads to an accumulation of AEA, thereby enhancing its signaling at cannabinoid receptors (CB1 and CB2) and other targets.^{[6][7]} The inhibition of FAAH by URB597 is irreversible.^[4]
- **URB602** is an inhibitor of Monoacylglycerol Lipase (MGL), the principal enzyme responsible for the breakdown of 2-arachidonoylglycerol (2-AG) in the brain.^{[8][9][10]} Inhibition of MGL by **URB602** results in elevated levels of 2-AG, potentiating its effects at cannabinoid

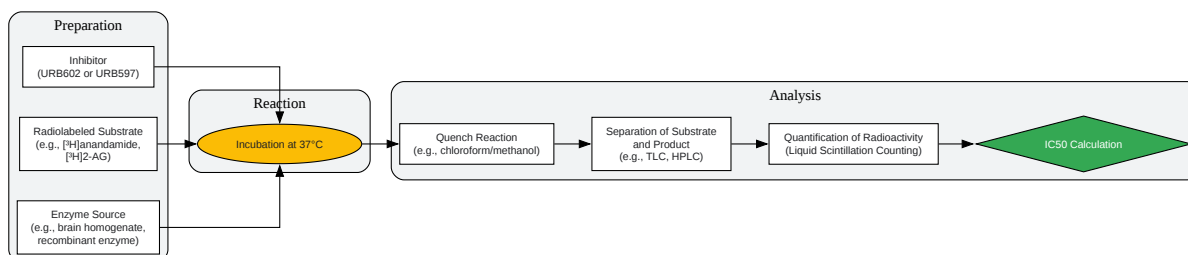
receptors.[8][11] The mechanism of MGL inhibition by **URB602** has been described as noncompetitive and partially reversible.[8][9]

The differential targeting of FAAH and MGL by URB597 and **URB602**, respectively, allows for the selective amplification of either AEA or 2-AG signaling pathways. This selectivity provides a valuable pharmacological tool to dissect the distinct physiological roles of these two major endocannabinoids.

Endocannabinoid Signaling Pathways

The elevation of either AEA or 2-AG levels through enzymatic inhibition leads to the activation of downstream signaling cascades, primarily through CB1 and CB2 receptors. These G-protein coupled receptors are widely distributed throughout the central nervous system and periphery.
[12]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [[tocris.com](https://www.tocris.com)]
- 4. EX-597 - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [[frontiersin.org](https://www.frontiersin.org)]
- 6. The fatty acid amide hydrolase inhibitor URB597 modulates serotonin-dependent emotional behaviour, and serotonin1A and serotonin2A/C activity in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. URB602 Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. URB602 Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices [escholarship.org]
- 12. Cellular signal transduction by anandamide and 2-arachidonoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide: URB602 versus FAAH Inhibitors like URB597]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682065#urb602-versus-faah-inhibitors-like-urb597]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com